molecular formula C9H10O4 B3182436 4,6-Dimethoxybenzo[d][1,3]dioxole CAS No. 68803-49-6

4,6-Dimethoxybenzo[d][1,3]dioxole

Cat. No. B3182436
CAS RN: 68803-49-6
M. Wt: 182.17 g/mol
InChI Key: SJLYRAGVKQQJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethoxybenzo[d][1,3]dioxole is a chemical compound . It is also available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in several studies . For instance, one study reported the synthesis of organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit . Another study reported the total synthesis of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The structure can also be viewed using Java or Javascript .


Chemical Reactions Analysis

Several studies have reported on the chemical reactions involving benzo[d][1,3]dioxole compounds . For example, one study reported the synthesis of benzo[d][1,3]dioxole gathered pyrazole derivatives by the reaction of chalcones with phenyl hydrazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques . For instance, thermal gravimetric analysis and gas sorption studies can reveal the physical properties of the compound .

Scientific Research Applications

Anticancer Activity

Research on the secondary metabolite 4,7-dimethoxy-5-methylbenzo[d][1,3]dioxole, which is closely related to 4,6-Dimethoxybenzo[d][1,3]dioxole, has shown anticancer properties. Studies involving the medicinal fungus Antrodia camphorata have highlighted the potential of this compound and its analogues in inhibiting the growth of certain cancer cell lines, although the activity was not strong enough to warrant further investigation (Yeung & Piggott, 2017).

Novel Compound Isolation

In a study on Astrodaucus persicus, a plant used in Iranian traditional medicine, researchers isolated several novel compounds, including 4,7-dimethoxybenzo[d][1,3]dioxole derivatives. These compounds were characterized using various spectroscopic methods, indicating the diversity and potential utility of these substances in further scientific research (Goodarzi et al., 2016).

Synthetic Chemistry Applications

The molecule has been involved in studies exploring new synthetic routes. One such study reported the synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and propionic acid ethyl esters, demonstrating its utility in synthetic chemistry applications (Amiri-Attou et al., 2005).

properties

IUPAC Name

4,6-dimethoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-10-6-3-7(11-2)9-8(4-6)12-5-13-9/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLYRAGVKQQJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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